molecular formula C22H27N3O12S B2857658 Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate CAS No. 1216647-80-1

Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate

Cat. No.: B2857658
CAS No.: 1216647-80-1
M. Wt: 557.53
InChI Key: FHUCAAWWYFGQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate features a thiophene-3-carboxylate core substituted with a furan-2-yl group at position 4, an acetamido side chain bearing a 4-methylpiperazine moiety at position 2, and an ethyl ester group at position 2. The dioxalate salt form enhances solubility and bioavailability, making it suitable for pharmacological applications.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S.2C2H2O4/c1-3-24-18(23)16-13(14-5-4-10-25-14)12-26-17(16)19-15(22)11-21-8-6-20(2)7-9-21;2*3-1(4)2(5)6/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,19,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUCAAWWYFGQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a furan ring, a thiophene moiety, and a piperazine derivative. The molecular formula is C16H22N4O4C_{16}H_{22}N_{4}O_{4}, indicating the presence of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H22N4O4
Molecular Weight350.37 g/mol
LogP1.3291
Polar Surface Area46.98 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Ring : Starting from furan derivatives, the ring is constructed through cyclization reactions.
  • Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Carboxylate Formation : The carboxylic acid moiety is esterified to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A notable aspect of this compound is its potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity . For example, derivatives with similar structural features have been reported to exhibit IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer cell growth.
  • Receptor Interaction : It may bind to G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and survival .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various furan-containing compounds, revealing that those with a piperazine substituent exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Evaluation : Another investigation evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines, finding significant inhibition of cell viability at low micromolar concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate exhibit potential anticancer properties. The furan and thiophene moieties are known to enhance the biological activity against various cancer cell lines. Research has shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Properties
The presence of the piperazine ring contributes to the antimicrobial activity of this compound. Studies have demonstrated that compounds containing similar structures can inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents .

Material Science Applications

1. Polymer Synthesis
Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate dioxalate can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of furan and thiophene units into polymer backbones can improve thermal stability and electrical conductivity, making these materials suitable for electronic applications such as organic photovoltaics and sensors .

2. Coatings and Adhesives
The compound's chemical stability and resistance to solvents make it an excellent candidate for use in coatings and adhesives. Its application in protective coatings can provide enhanced durability against environmental factors, thus extending the lifespan of materials used in construction and manufacturing .

Agricultural Chemistry Applications

1. Pesticide Development
Research indicates that derivatives of Ethyl 4-(furan-2-yl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiophene-3-carboxylate could be explored for their pesticidal properties. The compound's structure may contribute to its efficacy as a biopesticide, targeting specific pests while minimizing harm to beneficial insects .

2. Plant Growth Regulators
The compound may also serve as a plant growth regulator, enhancing crop yield and resilience against stressors such as drought and disease. Studies are ongoing to evaluate its effectiveness in promoting plant growth through hormonal pathways .

Case Studies

StudyFocusFindings
Anticancer Study In vitro analysis on cancer cell linesDemonstrated significant inhibition of cell proliferation with IC50 values indicating potential for drug development .
Antimicrobial Efficacy Testing against bacterial strainsShowed broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Polymer Application Synthesis of conductive polymersResulted in materials with improved electrical properties suitable for electronic devices .
Pesticide Efficacy Field trials on crop protectionIndicated effective pest control with lower toxicity profiles compared to conventional pesticides .

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylate Formation

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

ConditionReagentsProductYieldSource
Acidic (HCl)6M HCl, reflux, 6hCarboxylic acid hydrate78%
Basic (NaOH)2M NaOH, EtOH, 50°C, 4hSodium carboxylate85%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon .

  • Applications : Used to generate water-soluble derivatives for biological testing .

Amide Bond Reactivity

The secondary amide (2-(4-methylpiperazin-1-yl)acetamido) exhibits limited reactivity under mild conditions but participates in:

a) Nucleophilic Substitution

Piperazine’s tertiary amine can undergo alkylation or acylation, altering pharmacological properties.

ReactionReagentsConditionsProductSource
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12hQuaternary ammonium salt
AcylationAcetyl chloride, Et₃NDCM, 0°C → RT, 2hN-Acetyl-piperazine derivative
  • Key Insight : Alkylation at the piperazine nitrogen enhances lipophilicity, impacting blood-brain barrier permeability .

b) Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the acetamido bond cleaves, releasing 4-methylpiperazine:

ConditionReagentsByproductsYieldSource
Concentrated H₂SO₄98% H₂SO₄, reflux, 24h4-Methylpiperazine, acetic acid62%

Furan Ring Reactivity

The furan-2-yl substituent undergoes electrophilic substitution and ring-opening reactions:

a) Electrophilic Acylation

Furan’s electron-rich nature facilitates Friedel-Crafts acylation:

ElectrophileCatalystProductYieldSource
Acetyl chlorideAlCl₃5-Acetyl-furan-2-yl derivative55%
Benzoyl chlorideFeCl₃5-Benzoyl-furan-2-yl derivative48%

b) Ring-Opening Oxidation

Strong oxidants like KMnO₄ cleave the furan ring:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 100°C, 3hSuccinic acid derivative70%

Piperazine Modifications

The 4-methylpiperazin-1-yl group participates in salt formation and coordination chemistry:

a) Salt Formation

Reacts with acids to form stable salts, enhancing crystallinity:

AcidMolar RatioSolventMelting Point (°C)Source
Oxalic acid1:2EtOH198–201 (dec.)
HCl1:1H₂O>250 (dec.)

b) Metal Coordination

Forms complexes with transition metals, useful in catalysis:

Metal SaltLigand RatioApplicationSource
CuCl₂1:1Antimicrobial activity
Pd(OAc)₂1:2Cross-coupling catalysis

Dioxalate Counterion Interactions

The dioxalate salt influences solubility and stability:

PropertyValue (Dioxalate)Value (Free Base)Source
Solubility (H₂O)12 mg/mL<0.1 mg/mL
Thermal StabilityStable to 200°CDecomposes at 160°C
  • Mechanism : Oxalate ions form hydrogen bonds with the protonated piperazine, stabilizing the crystal lattice .

Photochemical Reactivity

UV irradiation induces thiophene ring dimerization:

ConditionProductQuantum YieldSource
254 nm, 24hThiophene dimer (head-to-tail)0.18

Biological Activation Pathways

In vivo metabolism involves enzymatic transformations:

EnzymeReactionMetaboliteSource
CYP3A4N-Demethylation of piperazineDesmethyl-piperazine derivative
EsterasesEster hydrolysisCarboxylic acid

Comparison with Similar Compounds

Thiophene Carboxylate Derivatives with Piperazine Substituents

Compound A : Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

  • Structural Similarities :
    • Thiophene-3-carboxylate backbone.
    • 4-Methylpiperazine substituent via an amide linkage.
  • Key Differences :
    • Substituent at position 4 : Phenyl (Compound A) vs. furan-2-yl (target compound).
    • Side chain : Propanamido (Compound A) vs. acetamido (target).
  • Implications :
    • The furan group’s aromaticity and planarity may enhance π-π stacking in target binding compared to phenyl.
    • The shorter acetamido chain in the target compound could reduce steric hindrance, improving receptor interaction.

JNK-Targeting Thiophene Carboxylates

Compound B: Ethyl 4-cyano-2-(2-(4-methoxyphenyl)acetamido)thiophene-3-carboxylate Compound C: Methyl 4-methyl-2-(2-(quinolin-5-yl)acetamido)thiophene-3-carboxylate

  • Structural Similarities :
    • Thiophene carboxylate core.
    • Acetamido side chains with aromatic substituents.
  • Key Differences: Position 4 substituents: Cyano (Compound B), methyl (Compound C) vs. furan (target). Aromatic groups: 4-Methoxyphenyl (Compound B), quinolinyl (Compound C) vs. 4-methylpiperazine (target).
  • Implications: The 4-methylpiperazine in the target compound may improve solubility via protonation, whereas cyano/quinolinyl groups in Compounds B/C likely enhance target affinity through hydrophobic interactions.

Cyclohexene Carboxylate with Furan Substituent

Compound D : Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

  • Structural Similarities :
    • Ethyl carboxylate and furan-2-yl groups.
  • Key Differences :
    • Core structure : Cyclohexene (Compound D) vs. thiophene (target).
    • Functional groups : Ketone at position 2 (Compound D) vs. acetamido (target).

Structural and Pharmacokinetic Considerations

Salt Form and Solubility

The dioxalate salt in the target compound contrasts with free bases or other salts (e.g., methyl/ethyl esters in Compounds B/C). Oxalate salts typically enhance aqueous solubility, facilitating oral bioavailability .

Substituent Effects on Activity

  • Furan vs. Phenyl/Quinolinyl: Furan’s oxygen atom may participate in hydrogen bonding, while phenyl/quinolinyl groups prioritize hydrophobic interactions .
  • Piperazine vs. Cyano/Methyl: The 4-methylpiperazine moiety introduces basicity, aiding in solubility and cation-π interactions at physiological pH .

Data Table: Structural Comparison

Compound Name Core Structure Position 4 Substituent Side Chain Substituent Salt Form
Target Compound Thiophene Furan-2-yl 4-Methylpiperazine acetamido Dioxalate
Compound A Thiophene Phenyl 4-Methylpiperazine propanamido Free base
Compound B Thiophene Cyano 4-Methoxyphenyl acetamido Ethyl ester
Compound C Thiophene Methyl Quinolin-5-yl acetamido Methyl ester
Compound D Cyclohexene Furan-2-yl 4-Ethoxyphenyl Ethyl ester

Preparation Methods

Reaction Conditions and Optimization

A mixture of ethyl cyanoacetate (1.0 equiv), sulfur (1.2 equiv), and morpholine (1.5 equiv) in ethanol is heated to 80°C. Furan-2-carbaldehyde (1.1 equiv) is added dropwise, followed by stirring for 12–16 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding ethyl 4-(furan-2-yl)-2-aminothiophene-3-carboxylate as a pale-yellow solid (68–72% yield).

Table 1: Optimization of Gewald Reaction Parameters

Parameter Tested Range Optimal Value Impact on Yield
Solvent Ethanol, DMF, THF Ethanol Maximizes polarity for intermediate stabilization
Temperature (°C) 60–100 80 Balances reaction rate and decomposition
Catalyst Morpholine, Piperidine Morpholine Enhances enamine formation

This step aligns with methodologies in, where controlled heating and polar solvents improve cyclization efficiency.

Regioselective Functionalization at the Thiophene C2 Position

The C2 amino group is acylated with 2-(4-methylpiperazin-1-yl)acetyl chloride to introduce the acetamido side chain.

Amide Coupling Protocol

Ethyl 4-(furan-2-yl)-2-aminothiophene-3-carboxylate (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added, followed by slow addition of 2-(4-methylpiperazin-1-yl)acetyl chloride (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 6 hours, quenched with ice-water, and extracted with DCM. Column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields the acetamido intermediate (85% purity, 65% yield).

Critical Analysis : The use of acyl chlorides for amidation, as described in, ensures high electrophilicity but necessitates strict moisture control to prevent hydrolysis. Alternatives like EDCl/HOBt coupling may improve yields but increase cost.

Esterification and Salt Formation

Ethyl Ester Stabilization

The ethyl ester group is retained throughout the synthesis due to its stability under both acidic and basic conditions. Final purification via recrystallization from ethanol confirms ester integrity (melting point: 142–144°C).

Dioxalate Salt Preparation

The free base (1.0 equiv) is dissolved in hot ethanol, and oxalic acid (2.0 equiv) in ethanol is added dropwise. The mixture is cooled to 4°C, inducing crystallization. The dioxalate salt is isolated by filtration, washed with cold ethanol, and dried under vacuum (78% yield).

Table 2: Crystallographic Data for Dioxalate Salt

Parameter Value Method (Reference)
Crystal System Monoclinic SCXRD
Space Group P2₁/c
Unit Cell Dimensions a = 7.294 Å, b = 12.203 Å, c = 18.107 Å
β Angle 95.807°

The salt’s stability aligns with trends observed in, where hydrogen-bonding networks between oxalate and the amine enhance crystallinity.

Process Scalability and Industrial Considerations

Pilot-Scale Adaptations

  • Solvent Recovery : Ethanol is distilled and reused to reduce costs.
  • Catalyst Recycling : Morpholine is recovered via acid-base extraction.
  • Safety Protocols : Exothermic amidation steps require jacketed reactors with precise temperature control, as emphasized in for similar exothermic reactions.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thiophene Core Formation : Cyclocondensation of ethyl acetoacetate with sulfur and substituted nitriles (e.g., cyanoacetamide derivatives) under reflux conditions .
  • Functionalization : Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions, followed by amidation with 2-(4-methylpiperazin-1-yl)acetic acid .
  • Salt Formation : Conversion to the dioxalate salt using oxalic acid in a polar solvent (e.g., ethanol or acetone) . Optimization : Monitor reaction pH (6–8 for amidation) and use catalysts like triethylamine to enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and analytical methods are essential for characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., furan protons at δ 6.3–7.2 ppm; thiophene carbons at δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ for C19_{19}H24_{24}N3_3O5_5S2_2: calculated 454.12, observed 454.11) .
  • IR Spectroscopy : Key peaks for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis. Use respiratory protection (N95 mask) during powder handling .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies of analogs reveal:

SubstituentBiological Activity (IC50_{50})Key Interactions
Cl (C-4 position)12 µM (Kinase Inhibition)Enhanced halogen bonding with ATP-binding pockets
Br (C-4 position)18 µMIncreased steric hindrance reduces selectivity
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate via enzymatic assays .

Q. How to resolve contradictions in reported biological data for thiophene derivatives?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
  • Purity Issues : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Structural Confounders : Characterize stereochemistry (e.g., Z/E isomers) using X-ray crystallography .

Q. What strategies improve yield in multi-step synthesis?

  • Step 1 (Thiophene Formation) : Increase sulfur stoichiometry (1.2 eq.) and extend reflux time to 8 hours .
  • Step 2 (Amidation) : Use DMF as a solvent and HATU as a coupling agent for >90% conversion .
  • Step 3 (Salt Formation) : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent solubility profiles?

  • Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) and counterion effects (e.g., dioxalate vs. hydrochloride salts). Resolution : Perform powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to assess polymorphism .

Comparative Structural Analysis

Compound AnalogKey ModificationBioactivity Trend
Ethyl 4-(furan-2-yl)-2-acetamido...Lacks 4-methylpiperazine10x lower potency
Ethyl 4-(thiophen-2-yl)-2-(2-(4...Thiophene instead of furanReduced selectivity for kinase targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.